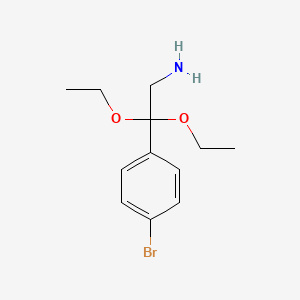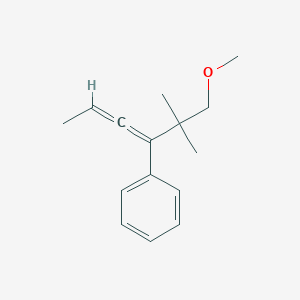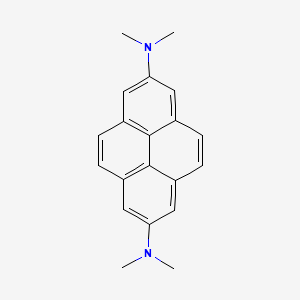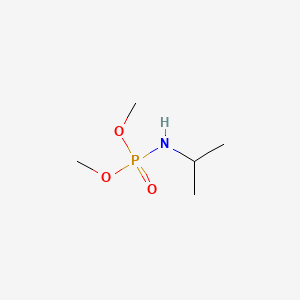
N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a pyrrolidine group and an imine functionality, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with N-methylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The pyrrolidine and pyridine rings contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-4-(pyrrolidin-1-yl)picolinohydrazide
- N-Methyl-pyrimidine-2-carbohydrazide
Uniqueness
N-Methyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-imine is unique due to its specific substitution pattern and the presence of both pyrrolidine and imine functionalities. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
| 75291-61-1 | |
Molekularformel |
C10H15N3 |
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
N-methyl-4-pyrrolidin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C10H15N3/c1-11-10-8-9(4-5-12-10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
FBGXCUIMXYYEEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CC(=C1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)

